N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-3-carboxamide
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Description
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H15NO4S and its molecular weight is 305.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), playing a crucial role in angiogenesis, the process of new blood vessel formation. P-glycoprotein efflux pumps are proteins that pump foreign substances out of cells and play a significant role in multidrug resistance in cancer treatment .
Mode of Action
This compound inhibits the activity of VEGFR1, thereby preventing the binding of VEGF to its receptor . This inhibition disrupts the signaling pathway that promotes angiogenesis, thus potentially limiting the growth of tumors by cutting off their blood supply . Additionally, the compound inhibits P-glycoprotein efflux pumps, which can enhance the efficacy of certain anticancer drugs by preventing these pumps from expelling the drugs from cancer cells .
Biochemical Pathways
By inhibiting VEGFR1, the compound disrupts the VEGF signaling pathway, which is crucial for angiogenesis . This disruption can lead to a decrease in the formation of new blood vessels, which is beneficial in the treatment of diseases like cancer where angiogenesis plays a key role in disease progression . The inhibition of P-glycoprotein efflux pumps can enhance the intracellular concentration of certain anticancer drugs, making them more effective .
Pharmacokinetics
Its ability to inhibit p-glycoprotein efflux pumps suggests it may enhance the bioavailability of certain drugs by preventing their expulsion from cells .
Result of Action
The compound’s inhibition of VEGFR1 and P-glycoprotein efflux pumps can lead to a decrease in angiogenesis and an increase in the efficacy of certain anticancer drugs . For instance, when combined with doxorubicin, an anticancer drug, it led to a significant enhancement of the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c17-12(3-5-16-15(18)11-4-6-21-8-11)10-1-2-13-14(7-10)20-9-19-13/h1-2,4,6-8,12,17H,3,5,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPBXXJXFBDLHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.